molecular formula C25H19FO6 B2732294 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one CAS No. 637750-91-5

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

Cat. No.: B2732294
CAS No.: 637750-91-5
M. Wt: 434.419
InChI Key: SFWBAACSYBRBCM-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one is a synthetic chromen-4-one derivative of interest in medicinal chemistry and biological screening. Compounds within the chromen-4-one family, particularly 2-phenoxychromones, are investigated for their potential liver-protective effects. Research indicates that related structures can exhibit significant lipid-lowering activity in hepatocyte models, reducing lipid accumulation by upregulating pathways like peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), showing promise for research into non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The structure features a 4-ethoxyphenoxy group at the 3-position and a 4-fluorophenyl ketone moiety at the 7-position, which may influence its electronic properties, binding affinity, and overall bioactivity. Researchers can utilize this compound as a key intermediate or as a probe for studying kinase inhibition, metabolic disease pathways, and fluorescence properties associated with the chromen-4-one core . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

637750-91-5

Molecular Formula

C25H19FO6

Molecular Weight

434.419

IUPAC Name

3-(4-ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one

InChI

InChI=1S/C25H19FO6/c1-2-29-18-7-9-19(10-8-18)32-24-15-31-23-13-20(11-12-21(23)25(24)28)30-14-22(27)16-3-5-17(26)6-4-16/h3-13,15H,2,14H2,1H3

InChI Key

SFWBAACSYBRBCM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Functional Groups

The target molecule features a chromen-4-one core substituted at positions 3 and 7 with distinct moieties:

  • Position 3 : A 4-ethoxyphenoxy group, introducing steric bulk and electronic modulation via the ethoxy substituent.
  • Position 7 : A 2-(4-fluorophenyl)-2-oxoethoxy chain, combining ketone and aryl fluoride functionalities for enhanced reactivity and bioavailability.

The synthesis of this compound necessitates precise regioselective modifications, as improper functionalization risks isomerization or side-product formation.

Core Chromen-4-One Synthesis

Pechmann Condensation

The chromen-4-one scaffold is typically synthesized via Pechmann condensation , a classic acid-catalyzed reaction between resorcinol derivatives and β-keto esters. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7\text{-Hydroxy-4-methylchromen-2-one} + \text{H}_2\text{O}
$$
Modifications using 4-ethoxyphenol instead of resorcinol yield 7-hydroxy-3-(4-ethoxyphenoxy)chromen-4-one as an intermediate.

Optimization Considerations:
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₃PO₄) improve yields (85–92%) compared to traditional H₂SO₄.
  • Solvent Systems : Ethanol or acetic acid enhances solubility and reduces side reactions.

Functionalization at Position 7: 2-(4-Fluorophenyl)-2-Oxoethoxy Installation

Alkylation with α-Bromo Ketones

The 7-hydroxy group reacts with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base:
$$
\text{3-(4-Ethoxyphenoxy)-7-hydroxy-chromen-4-one} + \text{2-Bromo-1-(4-fluorophenyl)ethanone} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Challenges :

  • Competing elimination reactions necessitate anhydrous conditions.
  • Use of sodium hydride (NaH) ensures rapid deprotonation and minimizes hydrolysis.

Oxidative Coupling

Alternative routes employ Swern oxidation to convert a secondary alcohol intermediate into the ketone:
$$
\text{7-[2-(4-Fluorophenyl)-2-hydroxyethoxy]-chromen-4-one} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{Target Compound}
$$
Yield Optimization :

  • Low temperatures (−50°C) prevent over-oxidation.
  • Dimethyl sulfoxide (DMSO) acts as both solvent and oxidizing agent.

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions reduce reaction times by 60–70% while maintaining yields >85%. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} + \text{4-Ethoxyphenol} \xrightarrow{\text{Microwave, 150°C, 10 min}} \text{Intermediate}
$$

Biocatalytic Methods

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze etherification and esterification steps with enantiomeric excess >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, C5-H), 7.89–7.92 (m, 2H, Ar-H), 7.12–7.15 (m, 2H, Ar-H), 4.98 (s, 2H, OCH₂CO), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >99% purity with retention time 12.3 minutes.

Industrial-Scale Production Challenges

Cost-Effective Catalysts

Transitioning from homogeneous catalysts (e.g., H₂SO₄) to heterogeneous systems (e.g., zeolites) reduces waste and enables catalyst reuse.

Byproduct Management

Side products like 3-(4-ethoxyphenoxy)-7-hydroxy-chromen-4-one (from incomplete alkylation) are minimized via gradient solvent extraction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
Target Compound 3-(4-Ethoxyphenoxy), 7-[2-(4-FPh)-2-oxoethoxy] 466.44* Hypothesized COX-2/EthR inhibition
3-(3,4-Dimethoxyphenyl)-7-[2-(4-MeOPh)-2-oxoethoxy]-4-Me-2H-chromen-2-one 3-(3,4-Dimethoxyphenyl), 7-(4-MeOPh-2-oxoethoxy), 4-Me 460.48 Structural analog; crystallography data [7]
4-(4-MeOPh)-7-[2-(4-MePh)-2-oxoethoxy]-2H-chromen-2-one 4-(4-MeOPh), 7-(4-MePh-2-oxoethoxy) 418.41 Synthetic intermediate; no reported bioactivity [10]
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-MeOPh)-4H-chromen-4-one 7-(4-acetylpiperazinyl-2-oxoethoxy), 3-(4-MeOPh) 436.46 Potential kinase/modulator activity [19]
3-(4-ClPh)-7-[2-(4-FPh)-2-oxoethoxy]chromen-4-one 3-(4-ClPh), 7-(4-FPh-2-oxoethoxy) 450.86 Cl vs. EtO substituent comparison [20]

Notes:

  • Target Compound : The ethoxy group at position 3 may confer greater metabolic stability compared to methoxy analogs (e.g., ). The 4-fluorophenyl-2-oxoethoxy group is structurally analogous to COX-2 inhibitors, where fluorophenyl groups engage in hydrophobic/halogen interactions with Arg120 and Tyr355 residues .
  • Piperazinyl Derivative () : The acetylpiperazine moiety introduces hydrogen-bonding capacity, suggesting divergent target selectivity (e.g., kinase inhibition vs. COX-2).

Research Findings and Data

Table 2: Key Research Findings on Chromen-4-one Derivatives

Study Focus Findings Reference
Docking (COX-2) 4-Fluorophenyl-2-oxoethoxy groups occupy hydrophobic pockets (Val116, Tyr355) in COX-2 [2]
EthR Inhibition Fluorophenyl-oxoethoxy derivatives (e.g., L3) show ΔGbind ≈ -9.5 kcal/mol [5]
Crystallography Methoxy/ethoxy substituents stabilize chromen-4-one rings in SHELXL-refined structures [7, 8]

Biological Activity

3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one is a synthetic compound belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H18FO5\text{C}_{20}\text{H}_{18}\text{F}\text{O}_5

The biological activity of chromenones is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups, such as fluorine, enhances their reactivity and potential for interaction with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition: Chromenones have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Antioxidant Activity: Many chromenones exhibit significant antioxidant properties, helping to mitigate oxidative stress in cells .
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound alongside related compounds. These studies often employ various assays to assess enzyme inhibition, antioxidant capacity, and cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodCompound TestedResult
Enzyme InhibitionAChE and BChE InhibitionThis compoundModerate inhibition observed
Antioxidant ActivityDPPH Radical ScavengingVarious chromenone derivativesSignificant scavenging effect
CytotoxicityMTT AssayAgainst MCF-7 (breast cancer) and Hek293-T cellsIC50 values in µM range

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibitory effects of various chromenone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the presence of fluorine enhanced the inhibitory potency against these enzymes, suggesting a structure-activity relationship that could inform future drug design .
  • Antioxidant Evaluation : Another research effort focused on the antioxidant capabilities of chromenone derivatives. The DPPH assay revealed that compounds with electron-withdrawing groups exhibited enhanced radical scavenging activity, underscoring the importance of molecular structure in determining biological efficacy .
  • Cytotoxicity Assessment : In vitro studies showed that select chromenone derivatives demonstrated cytotoxic effects against human cancer cell lines. The mechanism was linked to apoptosis induction, making these compounds candidates for further development in cancer therapeutics .

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